molecular formula C16H17O2P B3178258 (2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide CAS No. 474049-73-5

(2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide

Cat. No.: B3178258
CAS No.: 474049-73-5
M. Wt: 272.28 g/mol
InChI Key: JXBQOEHGCNDFQE-HOTGVXAUSA-N
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Description

(2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide is a chiral phospholane derivative with significant applications in various fields of chemistry and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Mechanism of Action

Action Environment

The action, efficacy, and stability of (2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide can be influenced by various environmental factors. For instance, the compound is stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen or moisture.

Biochemical Analysis

Biochemical Properties

(2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to act as a ligand for certain enzymes, modulating their catalytic activity. It can also interact with proteins involved in signal transduction pathways, thereby affecting cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are key regulators of signal transduction. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under inert atmosphere and room temperature conditions. It may undergo degradation over extended periods, which can affect its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress. These threshold effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can influence the activity of enzymes involved in lipid metabolism, thereby affecting the synthesis and degradation of lipids. Additionally, it can modulate the levels of key metabolites, such as ATP and NADH, which are essential for cellular energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound may also accumulate in certain cellular compartments, depending on its affinity for specific binding sites. These transport and distribution mechanisms are crucial for its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide typically involves the reaction of 1-phospholanamine, N,N-diethyl-2,5-diphenyl-, 1-oxide with appropriate reagents under controlled conditions. One common method includes the use of hydrogen chloride and water in methanol at 60°C for 16 hours, yielding the desired product with an overall yield of 75% .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and advanced purification techniques to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted phospholane compounds with different functional groups.

Scientific Research Applications

(2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide stands out due to its specific structural features and reactivity. Its hydroxyl group and chiral centers provide unique opportunities for selective reactions and applications in various fields.

Properties

IUPAC Name

(2S,5S)-1-hydroxy-2,5-diphenyl-1λ5-phospholane 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17O2P/c17-19(18)15(13-7-3-1-4-8-13)11-12-16(19)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,17,18)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBQOEHGCNDFQE-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(P(=O)(C1C2=CC=CC=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](P(=O)([C@@H]1C2=CC=CC=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide
Reactant of Route 2
(2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide
Reactant of Route 3
(2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide
Reactant of Route 4
(2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide
Reactant of Route 5
(2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide
Reactant of Route 6
(2S,5S)-1-Hydroxy-2,5-diphenylphospholane 1-oxide

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